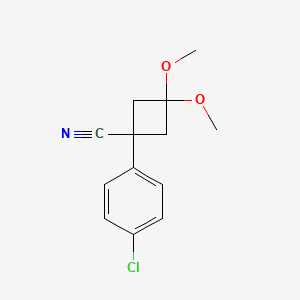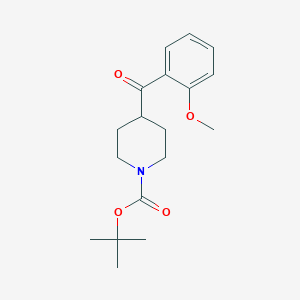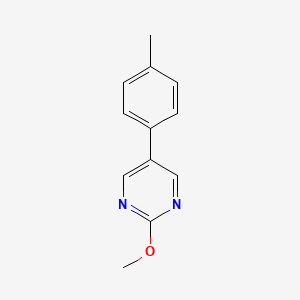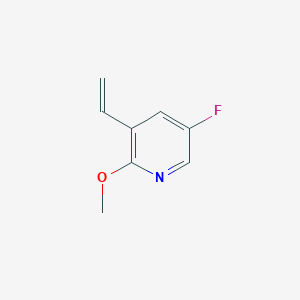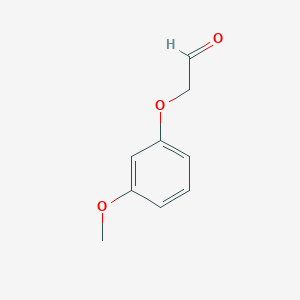
2-(3-Methoxyphenoxy)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenoxy)acetaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of acetaldehyde where the aldehyde group is attached to a 3-methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with chloroacetaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent such as ethanol.
- Add chloroacetaldehyde to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Isolate the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Methoxyphenoxy)acetic acid.
Reduction: 2-(3-Methoxyphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Methoxyphenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methoxyphenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxyphenoxy group can participate in aromatic interactions and hydrogen bonding, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the ortho position.
2-(4-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the para position.
2-(3-Methoxyphenyl)acetaldehyde: Similar structure but without the phenoxy linkage.
Uniqueness
2-(3-Methoxyphenoxy)acetaldehyde is unique due to the specific positioning of the methoxy group and the phenoxy linkage, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
2-(3-methoxyphenoxy)acetaldehyde |
InChI |
InChI=1S/C9H10O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-5,7H,6H2,1H3 |
InChIキー |
VXORHBJUOBJMDC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


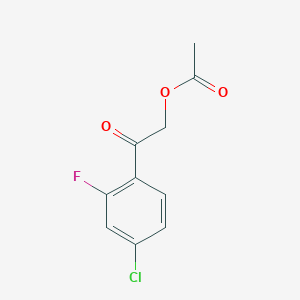
![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)

![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
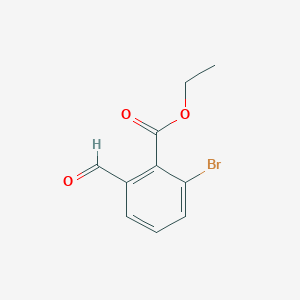
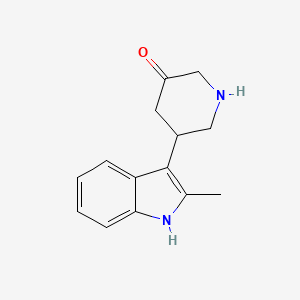
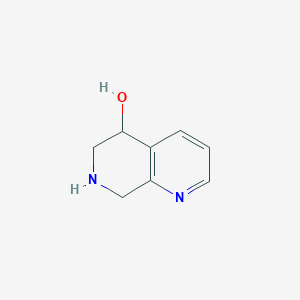

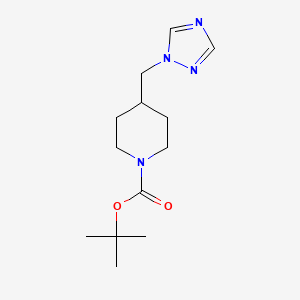
![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)
